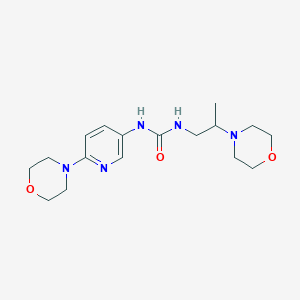
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of naphthyridines, which are heterocyclic compounds that contain a pyridine ring fused to a naphthalene ring.
科学研究应用
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has also been studied for its antimicrobial and antifungal properties. In the field of materials science, 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone has been investigated as a potential building block for the synthesis of novel organic materials with interesting optical and electronic properties.
作用机制
The mechanism of action of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins involved in disease processes. For example, in cancer cells, this compound has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. In Alzheimer's disease, this compound has been shown to inhibit the activity of an enzyme called acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone have been studied in various cell and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. In addition, this compound has also been shown to have antimicrobial and antifungal effects.
实验室实验的优点和局限性
The advantages of using 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its relatively simple synthesis method, its potential for multiple applications in various scientific fields, and its ability to selectively target certain enzymes or proteins involved in disease processes. However, some limitations of using this compound include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of novel organic materials with interesting properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
合成方法
The synthesis of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone involves the reaction of 6-methyl-3-pyridinemethanol with 2-cyanopyridine in the presence of a base catalyst. The reaction proceeds through a cyclization process to form the naphthyridine ring system. The resulting compound can be further purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
属性
IUPAC Name |
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-6-7-12(10-17-11)15(19)18-9-3-4-13-14(18)5-2-8-16-13/h2,5-8,10H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCVOEDKSATHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7571529.png)
![(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7571536.png)
![3-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571537.png)

![2,4-Dimethyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571549.png)
![4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571554.png)

![3-Methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7571561.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)


![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)
![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)